Scientific Field: Organic Chemistry
Application Summary: 4-Chloro-o-phenylenediamine can be used as an oxidation base for dye preparation.
Application Summary: This compound can be used as a chemical intermediate to produce 5-chloro-benzotriazole.
Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce 5-chloro-benzotriazole. The exact procedures would depend on the specific synthesis pathway being used.
Results or Outcomes: The outcome of this application would be the production of 5-chloro-benzotriazole
Scientific Field: Materials Science
Application Summary: 4-Chloro-o-phenylenediamine can be used as a curing agent for epoxy resins.
Methods of Application: In this application, the compound would be mixed with an epoxy resin. The mixture would then be heated to initiate the curing process.
Results or Outcomes: The outcome of this application would be a cured epoxy resin with potentially enhanced properties
Scientific Field: Analytical Chemistry
Application Summary: This compound can be used as a reagent in gas chromatography.
Methods of Application: In gas chromatography, 4-Chloro-o-phenylenediamine would be used to react with certain analytes to aid in their detection or quantification.
Results or Outcomes: The use of this reagent can enhance the detection and quantification of certain analytes in gas chromatography
Scientific Field: Pharmaceutical Chemistry
Application Summary: 4-Chloro-o-phenylenediamine can be used to synthesize experimental pharmaceuticals.
Results or Outcomes: The outcome of this application would be the creation of various experimental pharmaceuticals
Application Summary: This compound can be used as a chemical intermediate in the production of a curing agent for epoxy resins.
Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the curing agent. The exact procedures would depend on the specific synthesis pathway being used.
Results or Outcomes: The outcome of this application would be the production of a curing agent for epoxy resins
Application Summary: 4-Chloro-o-phenylenediamine can undergo cyclizations and cyclocondensations to form benzimidazoles.
Results or Outcomes: The outcome of this application would be the creation of various benzimidazoles
Scientific Field: Agricultural Chemistry
Application Summary: This compound can be used in the production of certain herbicides.
Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the herbicides. The exact procedures would depend on the specific synthesis pathway being used.
Results or Outcomes: The outcome of this application would be the production of certain herbicides
4-Chlorobenzene-1,2-diamine, also known as 4-chloro-o-phenylenediamine, is an aromatic amine with the molecular formula and a molecular weight of 142.59 g/mol. It is characterized by two amino groups attached to a benzene ring that also carries a chlorine substituent. The compound appears as a beige to grey-brown crystalline powder and is slightly soluble in water, but more soluble in organic solvents such as benzene and petroleum ether . Its chemical structure can be represented as follows:
textNH2 |Cl - C6H4 - NH2
4-Chloro-o-phenylenediamine is a hazardous compound and requires proper handling due to the following reasons:
4-Chlorobenzene-1,2-diamine exhibits various biological activities. It has been noted for its potential toxicity and irritative effects on skin and respiratory tracts. Toxicological classifications indicate that it may cause serious eye damage and skin irritation upon exposure. Additionally, it has been identified as having endocrine-disrupting properties . Its biological profile suggests caution in handling due to these adverse effects.
The synthesis of 4-chlorobenzene-1,2-diamine typically involves the following methods:
4-Chlorobenzene-1,2-diamine finds applications in several fields:
Studies involving 4-chlorobenzene-1,2-diamine have focused on its interactions with biological systems and other chemicals. For instance:
Several compounds share structural similarities with 4-chlorobenzene-1,2-diamine. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
4-Chloro-m-phenylenediamine | 21209 | Different orientation of amino groups |
3-Chlorobenzene-1,2-diamine | 95-83-0 | Chlorine at a different position |
4-Nitrobenzene-1,2-diamine | 95-82-9 | Contains a nitro group instead of chlorine |
What sets 4-chlorobenzene-1,2-diamine apart from its analogs is its specific arrangement of functional groups that enhance its reactivity in electrophilic substitution reactions while also imparting significant biological activity. Its dual amino functionality allows for diverse applications in dye chemistry and pharmaceuticals while maintaining a distinct toxicity profile compared to other similar compounds .
Irritant;Health Hazard